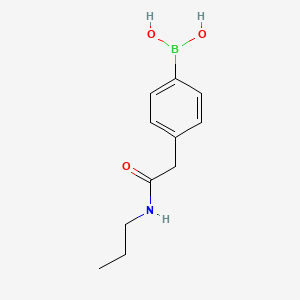

4-(N-Propylaminocarbonylmethyl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a chemical compound with the molecular formula C17H26BNO3 . It is often used in scientific research and has a molecular weight of 303.21 .

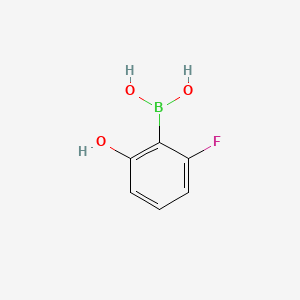

Molecular Structure Analysis

The molecular structure of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group via a propylaminocarbonylmethyl chain . The InChI code for this compound is 1S/C17H26BNO3/c1-6-11-19-15(20)12-13-7-9-14(10-8-13)18-21-16(2,3)17(4,5)22-18/h7-10H,6,11-12H2,1-5H3, (H,19,20) .Wissenschaftliche Forschungsanwendungen

1. Fast Fluorescent Blood Sugar Sensing

- Summary of Application: A phenylboric acid functionalized carbon dot (2-FPBA-CD) for rapid fluorescent sensing of glucose in blood was synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature .

- Methods of Application: The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM . The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD .

- Results or Outcomes: This method can be applied to the detection of glucose in serum .

2. Biomedical Applications of Phenylboronic Acid— Functionalized Chitosan Conjugates

- Summary of Application: The conjugation of phenylboronic acid and chitosan has shown to exhibit a plethora of properties that can be exploited for a variety of applications .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that these conjugates have the ability to function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes .

- Results or Outcomes: These conjugates have been used in wound healing and tumor targeting .

3. Treatment of Periodontitis

- Summary of Application: A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) for the treatment of Periodontitis .

- Methods of Application: Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment .

- Results or Outcomes: HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

4. Hydrophilic PBA-Functionalized Organic Monolith

- Summary of Application: 4-(3-butenylsulfonyl) phenylboronic acid (BSPBA) was designed and applied for the preparation of hydrophilic PBA-functionalized organic monolith .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that this monolith displays good selectivity toward the cis-diols in aqueous solution .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

5. Enrichment of cis-diol Containing Molecules

- Summary of Application: Phenylboronic acid-functionalized organic polymers have been synthesized for the enrichment of cis-diol containing molecules .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that these polymers displayed ultrahigh selectivity to the cis-diol containing molecules .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

6. Fluorescent Sensing of Glucose

- Summary of Application: A phenylboric acid functionalized carbon dot (2-FPBA-CD) for rapid fluorescent sensing of glucose in blood was synthesized .

- Methods of Application: The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM . The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD .

- Results or Outcomes: This method can be applied to the detection of glucose in serum .

Safety And Hazards

Zukünftige Richtungen

Phenylboronic acid derivatives, such as 4-(N-Propylaminocarbonylmethyl)phenylboronic acid, are regarded as synthetic mimics of lectins due to their ability to interact with various carbohydrates. This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications. Emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets are currently being pursued .

Eigenschaften

IUPAC Name |

[4-[2-oxo-2-(propylamino)ethyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-2-7-13-11(14)8-9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,2,7-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUKJQVGEINYRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(=O)NCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681588 |

Source

|

| Record name | {4-[2-Oxo-2-(propylamino)ethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-Propylaminocarbonylmethyl)phenylboronic acid | |

CAS RN |

1256345-81-9 |

Source

|

| Record name | {4-[2-Oxo-2-(propylamino)ethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9H-Fluoren-9-yl)methyl {[(1S,2R)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B581004.png)

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)